methyl N-[(4-nitrophenyl)sulfonyl]phenylalaninate
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Overview
Description
Methyl N-[(4-nitrophenyl)sulfonyl]phenylalaninate is a sulfonamide compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a sulfonyl group attached to a phenylalanine derivative, with a nitrophenyl group further enhancing its chemical properties.
Preparation Methods
The synthesis of methyl N-[(4-nitrophenyl)sulfonyl]phenylalaninate typically involves the reaction of 4-nitrobenzenesulfonyl chloride with phenylalanine methyl ester. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction conditions often include an organic solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Chemical Reactions Analysis
Methyl N-[(4-nitrophenyl)sulfonyl]phenylalaninate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such
Properties
IUPAC Name |
methyl 2-[(4-nitrophenyl)sulfonylamino]-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S/c1-24-16(19)15(11-12-5-3-2-4-6-12)17-25(22,23)14-9-7-13(8-10-14)18(20)21/h2-10,15,17H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWCHLAEFLCDDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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